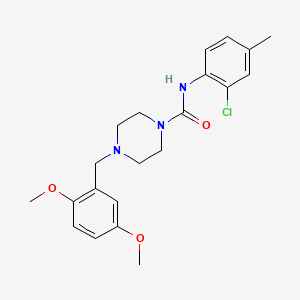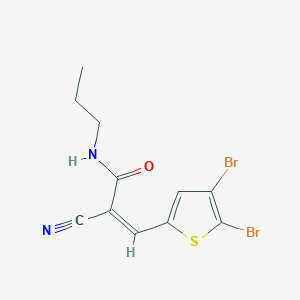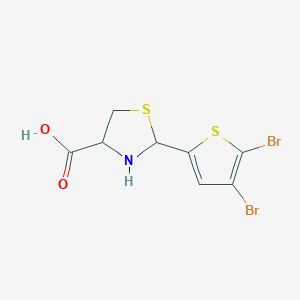![molecular formula C16H16F2N2O2S B4701848 1-[(2,6-difluorophenyl)sulfonyl]-4-phenylpiperazine](/img/structure/B4701848.png)
1-[(2,6-difluorophenyl)sulfonyl]-4-phenylpiperazine
Übersicht
Beschreibung
1-[(2,6-difluorophenyl)sulfonyl]-4-phenylpiperazine, also known as DFPP, is a chemical compound that has gained significant attention in scientific research due to its potential applications in the field of medicine. DFPP belongs to the class of sulfonylpiperazine compounds and has been found to exhibit interesting pharmacological properties, making it a promising candidate for drug development.
Wirkmechanismus
1-[(2,6-difluorophenyl)sulfonyl]-4-phenylpiperazine has been found to exert its pharmacological effects by binding to specific receptors in the body, including the sigma-1 receptor and the serotonin receptor. 1-[(2,6-difluorophenyl)sulfonyl]-4-phenylpiperazine has been found to modulate the activity of these receptors, leading to its pharmacological effects.
Biochemical and Physiological Effects:
1-[(2,6-difluorophenyl)sulfonyl]-4-phenylpiperazine has been found to exhibit various biochemical and physiological effects, including anti-cancer activity, neuroprotection, and vasodilation. 1-[(2,6-difluorophenyl)sulfonyl]-4-phenylpiperazine has been found to induce apoptosis, or programmed cell death, in cancer cells, leading to its anti-cancer activity. 1-[(2,6-difluorophenyl)sulfonyl]-4-phenylpiperazine has also been found to protect neurons from oxidative stress and inflammation, leading to its neuroprotective effects. In addition, 1-[(2,6-difluorophenyl)sulfonyl]-4-phenylpiperazine has been found to relax blood vessels, leading to its vasodilatory effects.
Vorteile Und Einschränkungen Für Laborexperimente
1-[(2,6-difluorophenyl)sulfonyl]-4-phenylpiperazine has several advantages for use in lab experiments, including its potent pharmacological effects and its ability to modulate specific receptors in the body. However, 1-[(2,6-difluorophenyl)sulfonyl]-4-phenylpiperazine also has limitations, including its potential toxicity and the need for further research to fully understand its pharmacological effects.
Zukünftige Richtungen
There are several future directions for research on 1-[(2,6-difluorophenyl)sulfonyl]-4-phenylpiperazine, including further studies on its anti-cancer activity and its potential use in the treatment of neurological and cardiovascular diseases. Additionally, further research is needed to fully understand the mechanism of action of 1-[(2,6-difluorophenyl)sulfonyl]-4-phenylpiperazine and to develop more effective and safe derivatives of the compound.
Wissenschaftliche Forschungsanwendungen
1-[(2,6-difluorophenyl)sulfonyl]-4-phenylpiperazine has been studied for its potential therapeutic applications in various diseases, including cancer, neurological disorders, and cardiovascular diseases. 1-[(2,6-difluorophenyl)sulfonyl]-4-phenylpiperazine has been found to exhibit potent anti-cancer activity against various cancer cell lines, including breast, lung, and prostate cancer. 1-[(2,6-difluorophenyl)sulfonyl]-4-phenylpiperazine has also been found to have neuroprotective effects, making it a potential candidate for the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease. In addition, 1-[(2,6-difluorophenyl)sulfonyl]-4-phenylpiperazine has been shown to have vasodilatory effects, making it a potential candidate for the treatment of cardiovascular diseases.
Eigenschaften
IUPAC Name |
1-(2,6-difluorophenyl)sulfonyl-4-phenylpiperazine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16F2N2O2S/c17-14-7-4-8-15(18)16(14)23(21,22)20-11-9-19(10-12-20)13-5-2-1-3-6-13/h1-8H,9-12H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QDDGIDHHTJEXML-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=CC=C2)S(=O)(=O)C3=C(C=CC=C3F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16F2N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-{[5-(1,3-benzodioxol-5-yl)-1H-pyrazol-3-yl]carbonyl}-3-methyl-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-5-ol](/img/structure/B4701766.png)
![2-{[4-allyl-5-(3-nitrophenyl)-4H-1,2,4-triazol-3-yl]thio}-N-(2-methylphenyl)acetamide](/img/structure/B4701774.png)
![2-[(4-amino-5-cyano-2-pyrimidinyl)thio]-N-(3-bromo-4-chlorophenyl)acetamide](/img/structure/B4701782.png)

![3-amino-4-(3,4-dimethylphenyl)-N-(3-nitrophenyl)-6-(trifluoromethyl)thieno[2,3-b]pyridine-2-carboxamide](/img/structure/B4701808.png)

![N-{3-chloro-4-[4-(2,2-dimethylpropanoyl)-1-piperazinyl]phenyl}-2-phenylacetamide](/img/structure/B4701828.png)



![3-[(3,4-dimethylphenyl)amino]-2-[4-(3-methoxyphenyl)-1,3-thiazol-2-yl]acrylonitrile](/img/structure/B4701846.png)
![N'-{[1-(2-chloro-6-fluorobenzyl)-1H-indol-3-yl]methylene}-5-propyl-3-thiophenecarbohydrazide](/img/structure/B4701850.png)
![N-cyclopentyl-N'-[1-(2,4-dichlorophenyl)ethyl]urea](/img/structure/B4701863.png)
